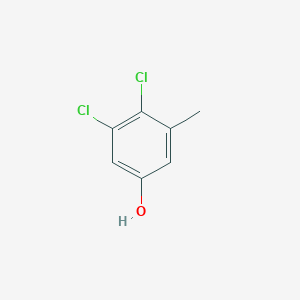

3,4-Dichloro-5-methylphenol

描述

Contextual Significance in Substituted Phenol (B47542) Chemistry

Substituted phenols are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. The properties and reactivity of the phenol ring are significantly influenced by the nature and position of its substituents. researchgate.net Electron-withdrawing groups, such as the chlorine atoms in 3,4-Dichloro-5-methylphenol, increase the acidity of the phenolic proton. The methyl group, being electron-donating, has a contrasting electronic effect. The interplay of these substituents on the aromatic ring dictates the compound's reactivity in electrophilic aromatic substitution and other reactions. researchgate.net The specific substitution pattern of this compound makes it a unique building block for accessing specifically substituted aromatic compounds that might be challenging to synthesize through other routes.

Historical Perspectives of Related Dichlorinated Phenols in Research

The study of chlorinated phenols has a long history, driven by their widespread industrial applications and subsequent environmental presence. As a class, chlorinated phenols gained commercial importance in the 20th century, with compounds like pentachlorophenol (B1679276) used as a wood preservative since 1936 and 2,4-dichlorophenol (B122985) being a key precursor to the herbicide 2,4-D, first synthesized in 1941. encyclopedia.pub The investigation into the chlorination of phenol has been a subject of research for many decades, with early studies focusing on the stepwise substitution at the ortho and para positions of the aromatic ring. gfredlee.com This historical research laid the groundwork for understanding the synthesis and reactivity of a vast number of chlorinated phenol isomers, including the dichlorinated methylphenols. The environmental and toxicological aspects of these compounds also became a major focus of research as their persistence and potential for harm were recognized. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry for the Compound

While dedicated academic inquiry into this compound is not extensively documented, the objectives for its study can be inferred from research on related compounds. A primary objective would be the full characterization of its physicochemical properties to establish a baseline for its behavior. Further research would likely explore its potential as a synthon in organic synthesis, leveraging its specific substitution pattern to create novel molecules. From an environmental perspective, research would aim to understand its persistence, degradation pathways, and potential toxicity, given the known environmental impact of other chlorophenols. researchgate.netnih.gov Such studies are crucial for a comprehensive risk assessment should this compound become more widely used or detected in the environment.

Chemical Properties and Synthesis of this compound

The chemical identity of this compound is defined by its molecular structure and resulting physicochemical properties. While experimental data for this specific isomer is limited, its properties can be estimated based on its structure and comparison with related compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated based on the properties of isomeric compounds and general chemical principles.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O |

| Molecular Weight | 177.03 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

| Water Solubility | Expected to have low water solubility |

| pKa | Estimated to be in the range of 8-9 |

Data is estimated based on isomeric compounds and general chemical principles.

Synthesis of this compound

A specific method for the synthesis of this compound has been documented in patent literature. This process involves a "one-pot" borylation and oxidation reaction starting from 2,3-dichlorotoluene (B105489). The key steps are:

Borylation: 2,3-dichlorotoluene is reacted with a borylating agent, such as pinacolborane (HBPin), in the presence of a catalyst. This step introduces a boron-containing functional group onto the aromatic ring.

Oxidation: The resulting arylboronic ester is then oxidized in the same reaction vessel to yield the final product, this compound.

This method provides a direct route to this specific isomer, which may be difficult to obtain through traditional electrophilic aromatic substitution reactions due to the directing effects of the existing substituents.

Analytical Characterization

The detection and quantification of this compound in various matrices would rely on standard analytical techniques employed for other chlorophenols.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and analysis of chlorophenols. researchgate.netulisboa.pt For GC analysis, derivatization is often required to improve the volatility and chromatographic behavior of the phenolic compounds. researchgate.net HPLC methods, particularly reversed-phase chromatography, can often be used without derivatization. ulisboa.pt

Spectroscopic Techniques

Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of this compound. ulisboa.ptthermofisher.com The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern that can be used for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential for confirming the specific substitution pattern of the molecule.

Role in Environmental Research

The potential role of this compound in environmental research stems from the known environmental impact of the broader class of chlorophenols.

Environmental Fate and Transport

Like other chlorophenols, it is anticipated that this compound would exhibit some degree of persistence in the environment. researchgate.net Its low expected water solubility and moderate octanol-water partition coefficient suggest that it could adsorb to soil and sediment. Volatilization could be a potential transport pathway in the atmosphere. researchgate.net The degradation of this compound in the environment would likely occur through microbial action or photodegradation.

Ecotoxicological Significance

Chlorophenols are known to be toxic to a range of organisms. researchgate.netnih.gov While the specific toxicity of this compound has not been reported, it is reasonable to assume it could have adverse effects on aquatic life and other organisms. Research in this area would be necessary to determine its potential environmental risk.

Structure

3D Structure

属性

CAS 编号 |

94705-20-1 |

|---|---|

分子式 |

C7H6Cl2O |

分子量 |

177.02 g/mol |

IUPAC 名称 |

3,4-dichloro-5-methylphenol |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |

InChI 键 |

FVRLJMQDXQTHFH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1Cl)Cl)O |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 5 Methylphenol

Modern Catalytic Approaches for Phenol (B47542) Synthesis

The synthesis of highly substituted phenols such as 3,4-dichloro-5-methylphenol often requires precise control of regioselectivity, a challenge that modern catalytic methods have successfully addressed. Among the most powerful techniques is the metal-catalyzed C-H activation and borylation of an aromatic precursor, followed by oxidation.

Iridium- and Rhodium-Catalyzed Arene Borylation-Oxidation Sequences

Iridium-catalyzed C-H borylation has become a cornerstone for the functionalization of arenes, allowing for the direct conversion of C-H bonds to C-B bonds. environmentclearance.nic.in This transformation is highly valuable because the resulting arylboronate esters are versatile intermediates that can be subsequently oxidized to phenols. oecd.org A key advantage of this method is its ability to access phenol isomers that are difficult to obtain through classical electrophilic aromatic substitution. google.com

A direct and efficient one-pot synthesis of this compound utilizes this sequence, starting from 2,3-dichlorotoluene (B105489). google.com The process involves the iridium-catalyzed borylation of the arene with a boron-containing reagent like pinacolborane (HBpin), followed by in-situ oxidation of the intermediate arylboronic ester. google.com The oxidation is typically achieved using a robust oxidizing agent such as Oxone (potassium peroxymonosulfate). google.com This one-pot borylation/oxidation strategy is a significant improvement over multi-step classical methods. google.com

Rhodium catalysts are also employed for arene borylation. core.ac.ukuio.no While iridium catalysts are more common for sterically-driven C-H borylation, rhodium systems, often in conjunction with photoredox catalysis, can offer alternative or complementary reactivity and selectivity, for instance in directing borylation to positions adjacent to specific functional groups. uio.nonih.gov Both iridium and rhodium catalysts operate through a catalytic cycle that involves the oxidative addition of the C-H bond to the metal center, followed by reductive elimination of the borylated arene. prepchem.com

Ligand Design and Optimization in Synthetic Pathways

The regiochemical outcome of iridium- and rhodium-catalyzed borylation is profoundly influenced by the ligand coordinated to the metal center. epa.gov The design and optimization of these ligands are therefore critical for the selective synthesis of a target isomer like this compound from a precursor such as 2,3-dichlorotoluene.

For iridium-catalyzed reactions, bidentate ligands, particularly substituted 2,2'-bipyridines (e.g., 4,4′-di-tert-butyl-2,2′-bipyridyl, dtbpy), are widely used. prepchem.com The steric properties of the ligand are a primary factor in controlling regioselectivity. Bulky ligands tend to direct the borylation to the most sterically accessible C-H bond on the aromatic ring, which is often at the meta-position relative to existing substituents. epa.gov In the synthesis of this compound from 2,3-dichlorotoluene, the borylation occurs at the C-5 position, which is sterically least hindered. A patent describes using 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) as the ligand in this specific transformation. google.com

Modern ligand design strategies go beyond simple sterics and employ non-covalent interactions to achieve high selectivity. epa.govbeilstein-journals.org For example, ligands containing anionic groups can use ion-pairing interactions to direct the catalyst to specific positions on charged substrates. google.combeilstein-journals.org Similarly, ligands capable of hydrogen bonding can steer the borylation to a site near a hydrogen-bond-donating or -accepting group on the substrate. beilstein-journals.org The development of specialized phosphine, N-heterocyclic carbene (NHC), and pincer ligands continues to expand the toolkit for achieving precise C-H borylation. uio.noepa.govmdpi.com

| Catalyst/Precursor | Ligand | Boron Source | Oxidant | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ | dmpe | HBPin | Oxone | 2,3-Dichlorotoluene | This compound | google.com |

| [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | Oxone | 1,3-Disubstituted Arenes | 3,5-Disubstituted Phenols | oecd.org |

| Rh(I) complex | NHC Ligand | HBPin | Not specified | Pyridine-substituted arenes | Borylated pyridines | uio.no |

Derivatization Strategies and Functional Group Interconversions

This compound serves as a platform for further chemical modification. Its phenolic hydroxyl group and the activated aromatic ring can undergo various transformations to introduce additional functionalities or to form ethers and esters.

Introduction of Additional Functionalities

The electron-rich nature of the phenolic ring allows for various electrophilic aromatic substitution reactions to introduce new functional groups.

Halogenation: Further chlorination of dichlorophenols can occur, leading to trichloro- or tetrachloro-derivatives. The reaction of polysubstituted phenols with chlorine in solvents like acetic acid or carbon tetrachloride can lead to the formation of chlorinated cyclohexadienones via ipso-attack, or further aromatic substitution depending on the reaction conditions. canterbury.ac.nz A patented process describes the chlorination of 2-sulfo-4-chloro-5-methylphenol to yield 2-sulfo-4,6-dichloro-5-methylphenol, demonstrating the feasibility of introducing a third chlorine atom onto the ring. prepchem.com

Nitration: The introduction of a nitro group (—NO₂) is a common derivatization. For instance, 2,4-dichloro-3-methylphenol (B1680316) can be nitrated to produce 2,4-dichloro-3-methyl-6-nitrophenol. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrophenol can be a precursor to other functional groups, such as an amino group, via reduction.

Formylation: A formyl group (—CHO) can be introduced onto the phenolic ring, most commonly at the ortho position to the hydroxyl group. The Reimer-Tiemann reaction (using chloroform (B151607) in a basic solution) is a classic method for this transformation. beilstein-journals.orgstackexchange.com More modern and often higher-yielding methods include the Rieche formylation, which uses dichloromethyl methyl ether with a Lewis acid catalyst like titanium tetrachloride (TiCl₄). nih.govresearchgate.net The resulting salicylaldehyde (B1680747) derivative is a valuable intermediate for synthesizing more complex heterocyclic structures. molport.com

Formation of Ethers and Esters

The phenolic hydroxyl group is a key site for derivatization, readily forming ethers and esters.

Ether Synthesis: The Williamson ether synthesis is a fundamental method for preparing ethers from phenols. rsc.org This Sₙ2 reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov This method can be used to synthesize a wide variety of alkyl aryl ethers from this compound. For example, reaction with a methylating agent would yield 3,4-dichloro-1-methoxy-5-methylbenzene. The Ullmann condensation provides a route to diaryl ethers, typically by reacting the phenoxide with an aryl halide in the presence of a copper catalyst. mdpi.com

Ester Synthesis: Esters are typically formed by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or acid anhydride. vdoc.pub The reaction is often catalyzed by an acid or a base. Biocatalysis, using enzymes such as lipases, also offers a green and selective method for the esterification of phenolic compounds. For example, reacting this compound with acetyl chloride would yield 3,4-dichloro-5-methylphenyl acetate.

| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Nitrophenol | |

| Formylation | CHCl₃, NaOH (Reimer-Tiemann) | -CHO | Hydroxybenzaldehyde | stackexchange.com |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | -OR | Alkyl Aryl Ether | rsc.orgnih.gov |

| Esterification | Acid Chloride (RCOCl) / Base | -OC(O)R | Phenyl Ester | vdoc.pub |

Role as a Key Intermediate in Complex Molecule Synthesis

This compound is not only a target molecule but also a valuable starting material for constructing more complex chemical structures, particularly in the agrochemical sector. Chlorophenols are widely used as intermediates in the manufacturing of agricultural chemicals.

A prominent example of its application is in the synthesis of phenoxy herbicides. The compound 2,4-Dichloro-5-methylphenoxyacetic acid, a direct derivative of this compound, has been identified as a pesticide. The synthesis of such herbicides typically involves the reaction of the corresponding chlorophenol with a chloroacetic acid derivative under basic conditions.

Furthermore, derivatization of the phenol into a boronic acid, forming 3,4-dichloro-5-methylphenylboronic acid, opens up possibilities for its use in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a staple in modern organic synthesis and is used to build complex molecular scaffolds for active pharmaceutical ingredients (APIs) and other advanced materials. The presence of multiple functional handles—the hydroxyl group (or its ether/ester derivatives), the chlorine atoms, and the methyl group—makes this compound and its derivatives versatile intermediates for creating diverse and complex molecular architectures.

Precursor in Multistep Organic Syntheses

As a precursor, this compound serves as a starting point for the creation of more complex molecular structures. The phenolic hydroxyl (-OH) group and the aromatic ring can both participate in various reactions, allowing for the introduction of new functional groups and the construction of larger molecules.

A key application of this compound is in the synthesis of its corresponding boronic acid derivative. This transformation is a critical step because arylboronic acids are exceptionally versatile intermediates in modern organic chemistry, most notably in cross-coupling reactions. The conversion of the phenol to an arylboronic acid enables its use in powerful carbon-carbon bond-forming reactions.

Synthesis of 3,4-Dichloro-5-methylphenylboronic acid

The synthesis of 3,4-Dichloro-5-methylphenylboronic acid from the parent phenol is a significant transformation that unlocks its potential for further use. This derivative is particularly important for its application in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for creating new carbon-carbon bonds.

Interactive Data Table: Synthesis of 3,4-Dichloro-5-methylphenylboronic acid

| Starting Material | Product | Reagents | Reaction Type | Application of Product |

| This compound | 3,4-Dichloro-5-methylphenylboronic acid | 1. Activation of phenol (e.g., conversion to triflate) 2. Borylation agent (e.g., bis(pinacolato)diboron) 3. Palladium catalyst | Miyaura Borylation | Suzuki-Miyaura Cross-Coupling Reactions |

This pathway highlights the role of this compound as a foundational molecule. By converting it into a boronic acid or its ester equivalent, chemists can then couple it with a wide range of other molecules, such as aryl halides or vinyl halides, to construct complex molecular architectures that are often the core of pharmaceuticals, agrochemicals, and advanced materials.

Application as a Reagent in Specialized Chemical Reactions

While this compound is a reactive molecule due to its functional groups, its primary documented role in advanced chemical synthesis is as a structural precursor rather than as a specialized reagent that facilitates a reaction without being incorporated into the final product.

The distinction lies in its function:

As a Precursor: The core structure of this compound is retained and becomes a significant part of the final, more complex molecule. Its conversion to 3,4-Dichloro-5-methylphenylboronic acid is a prime example of this role.

As a Reagent: A reagent is typically used to cause a chemical change in another molecule (the substrate). Examples include catalysts, oxidants, or reductants.

Detailed research findings specifically identifying this compound as a specialized, non-incorporated reagent in chemical transformations are not extensively documented in publicly available literature. Its value is predominantly seen in its capacity to be chemically modified and integrated into larger, more functionalized molecules. For instance, related chlorinated phenols can be used to synthesize fungicides and herbicides, where the phenol structure is the core of the final active ingredient. chembk.com

Environmental Behavior and Biogeochemical Cycling of 3,4 Dichloro 5 Methylphenol

Environmental Occurrence and Distribution Studies

Presence in Aquatic and Terrestrial Systems

Direct measurements of 3,4-dichloro-5-methylphenol in the environment are not widely reported. However, data on its structural analogs, such as 3,4-dichlorophenol (B42033) and 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol), indicate that these types of compounds are detected in various environmental compartments.

Chlorophenols have been identified in surface water, groundwater, soil, and air. cdc.govinchem.org For instance, 2,4-dichlorophenol (B122985) and other isomers are frequently detected in Canadian drinking water supplies, typically at nanogram-per-liter levels, though concentrations can be higher in contaminated areas. unl.ptwho.int In agricultural regions of Greece, 2,4-dichlorophenol has been found in soil at concentrations of 0.12 ng/g. unl.pt The related compound, 4-chloro-3-methylphenol, is not naturally occurring, and its presence in the environment is attributed to its use as a preservative and disinfectant. canada.cawikipedia.org While environmental monitoring in Canada has not detected it at levels that would cause significant general population exposure, its use in various products suggests a potential for release into aquatic and terrestrial systems. canada.cacanada.ca

Partitioning Between Dissolved and Suspended Phases

In aquatic systems, chlorophenols like this compound distribute between the dissolved aqueous phase and the solid phase, which includes suspended particulate matter and sediment. unl.pt This partitioning behavior is critical to the compound's fate, as it influences its transport, bioavailability, and susceptibility to degradation. The distribution is dependent on the compound's physicochemical properties (such as its octanol-water partition coefficient, Kow) and environmental factors like pH and the organic carbon content of the solid phase. cdc.govunl.pt

Studies on various chlorophenols in river systems have demonstrated that a significant fraction of these pollutants can be associated with suspended solids. unl.pt The soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to organic matter in soil and sediment, is a key parameter. For example, the estimated log Koc for 2,4-dichlorophenol is approximately 2.7, indicating a moderate tendency to adsorb to organic matter. michigan.gov As the degree of chlorination on the phenol (B47542) ring increases, the compound generally becomes more hydrophobic, leading to a greater tendency to partition into sediments and lipids. cdc.gov Therefore, this compound is expected to adsorb to soil and sediment, influencing its mobility and persistence.

Table 1: Key Partitioning Coefficients for Dichlorophenol Analogs

| Parameter | Compound | Value | Implication | Source |

|---|---|---|---|---|

| Log Kow | 2,4-Dichlorophenol | 3.06 - 3.08 | Moderate hydrophobicity, tendency to partition from water to organic phases. | michigan.gov |

| Log Koc | 2,4-Dichlorophenol | 2.17 - 2.69 | Moderate adsorption to soil and sediment organic carbon. | michigan.gov |

| Log Kow | 4-Chloro-3-methylphenol | 3.10 | Moderate hydrophobicity, suggesting potential for bioaccumulation. | lanxess.com |

Note: Data for the specific compound this compound is not available. The table presents data for structurally similar compounds to illustrate expected behavior. Kow = Octanol-Water Partition Coefficient; Koc = Organic Carbon-Water Partition Coefficient.

Biodegradation Pathways and Mechanisms

The microbial breakdown of chlorophenols is a crucial process for their removal from the environment. Biodegradation can proceed under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymatic systems. thescipub.comnih.gov

Microbial Degradation Processes

Bacteria capable of utilizing chlorophenols as a sole source of carbon and energy have been isolated from contaminated environments. hilarispublisher.com The degradation of dichlorophenols is generally more challenging for microorganisms than that of monochlorophenols due to the increased number of chlorine substituents. oregonstate.edu

The position of the chlorine atoms on the aromatic ring significantly influences biodegradability. Research on the microalga Scenedesmus obliquus categorized 3,4-DCP as a "Group II" dichlorophenol, which is less susceptible to biodegradation than isomers without meta-substituted chlorines (e.g., 2,4-DCP). plos.org This reduced susceptibility is attributed to the higher energy required to cleave the C-Cl bond at the meta-position. plos.org Similarly, studies with activated sludge showed that dichlorophenols without an ortho-chlorine, such as 3,4-DCP, were persistent in unacclimated systems. oregonstate.edu However, once microbial communities are adapted, they can achieve efficient degradation. thescipub.comoregonstate.edu For instance, the alga Scenedesmus obliquus has been shown to biodegrade 3,4-DCP, with intermediate products including 2-chlorophenol (B165306) and phenol, indicating a sequential dechlorination process. researchgate.net

The aerobic bacterial degradation of dichlorophenols typically begins with an oxidation step catalyzed by a monooxygenase or hydroxylase . This initial attack incorporates a hydroxyl group onto the aromatic ring, converting the dichlorophenol into a dichlorocatechol. mdpi.comnih.gov

Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. This critical step can proceed via two primary routes: mdpi.comnih.gov

Ortho-cleavage pathway : The ring is cleaved between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase . This is a common pathway for the degradation of 2,4-DCP. hilarispublisher.com

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase .

After ring cleavage, the resulting aliphatic intermediates undergo further enzymatic transformations, catalyzed by enzymes such as muconate isomerase and dienelactone hydrolase , which lead to the removal of the chlorine atoms (dechlorination) and ultimately funnel the breakdown products into central metabolic pathways like the Krebs cycle. hilarispublisher.com In many aerobic pathways for less chlorinated phenols, dechlorination occurs after the aromatic ring has been cleaved. plos.org However, in some cases, particularly with more highly chlorinated phenols or under different microbial systems, dechlorination can be the initial step before ring cleavage. plos.org

Table 2: Key Enzymes in Aerobic Chlorophenol Degradation Pathways

| Enzyme Class | Specific Enzyme Example | Function | Source |

|---|---|---|---|

| Monooxygenase | Phenol Hydroxylase | Initial hydroxylation of the chlorophenol to a chlorocatechol. | hilarispublisher.com |

| Dioxygenase | Catechol 1,2-Dioxygenase | Cleaves the aromatic ring between the two hydroxyl groups (ortho-pathway). | nih.govhilarispublisher.com |

| Dioxygenase | Catechol 2,3-Dioxygenase | Cleaves the aromatic ring adjacent to a hydroxyl group (meta-pathway). | nih.gov |

| Isomerase | Muconate Isomerase | Converts chloromuconate to other intermediates in the degradation pathway. | hilarispublisher.com |

| Hydrolase | Dienelactone Hydrolase | Catalyzes a step in the breakdown of ring-fission products, often facilitating dechlorination. | hilarispublisher.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenol (2,4-DCP) |

| 4-Chloro-3-methylphenol (p-chloro-m-cresol) |

| 3,4-Dichlorophenol (3,4-DCP) |

| 2-Chlorophenol |

| Phenol |

| Dichlorocatechol |

| 2,4,5-Trichlorophenol (B144370) |

| Burkholderia cepacia AC1100 |

| Scenedesmus obliquus |

| Pseudomonas chlororaphis |

Role of Specific Microbial Strains in Chlorophenol Remediation

The bioremediation of environments contaminated with chlorophenols relies heavily on the metabolic capabilities of various microbial species. aimspress.com Bacterial degradation is considered a cost-effective and environmentally sound method for eliminating these toxic compounds. d-nb.inforesearchgate.netnih.gov Numerous bacterial strains that can utilize chlorophenols as their sole source of carbon and energy have been isolated and characterized. d-nb.inforesearchgate.net

Research has identified several key genera involved in the breakdown of chlorophenols and their derivatives. Strains of Pseudomonas, Arthrobacter, Rhodococcus, and Ochrobactrum have demonstrated significant degradative abilities. nih.govjmb.or.krnih.gov For instance, Pseudomonas testosteroni CPW301 and Arthrobacter ureafaciens CPR706 are capable of using 4-chlorophenol (B41353) (4-CP) for growth. jmb.or.kr Gram-negative bacteria closely related to Ochrobactrum anthropi have been isolated from industrial sites and show an ability to degrade 2,4-dichlorophenol (DCP) and 4-chloro-2-methylphenol (B52076) (MCP), with optimal activity at alkaline pH levels between 8.5 and 9.5. nih.gov

The metabolic pathways for chlorophenol degradation have been extensively studied. researchgate.net A common initial step is the hydroxylation of the chlorophenolic ring to form chlorocatechols. nih.gov For example, the aniline-degrading strain Rhodococcus rhodochrous DSM6263 metabolizes chlorophenols through hydroxylation at the ortho-position. nih.gov The degradation of 4-CP can proceed through either a chlorocatechol (CC) pathway or a hydroquinone (B1673460) (HQ) pathway. d-nb.info In some cases, the degradation of one chlorophenol can be inhibited by the presence of another, a challenge that can be overcome by using defined mixed microbial cultures that exhibit cooperative activities. jmb.or.kr

Table 1: Examples of Microbial Strains Involved in Chlorophenol Degradation

| Microbial Strain | Degraded Compound(s) | Key Findings | Citations |

|---|---|---|---|

| Rhodococcus rhodochrous DSM6263 | 2-CP, 4-CP, 2,3-DCP | Degrades via hydroxylation to form chlorocatechols. Immobilized cells show high efficiency. | nih.gov |

| Ochrobactrum anthropi (related strains) | 2,4-DCP, 4-chloro-2-methylphenol, 4-CP | Activity is inducible and optimal at alkaline pH (8.5-9.5). | nih.gov |

| Pseudomonas testosteroni CPW301 | 4-CP, Phenol | Degrades both compounds simultaneously through a meta-cleavage pathway. | jmb.or.kr |

| Arthrobacter ureafaciens CPR706 | 4-CP, Phenol | Capable of utilizing 4-CP as a carbon and energy source. | jmb.or.kr |

| Pseudomonas solanacearum TCP119 | 2,4,6-Trichlorophenol (TCP) | Utilizes TCP as its sole carbon and energy source. | jmb.or.kr |

Phytoremediation and Algal Biotransformation Studies

Phytoremediation and algal biotransformation represent green technologies for addressing chlorophenol contamination. researchgate.netbohrium.com Algae, in particular, have been effectively used for wastewater treatment due to their ability to remove various organic compounds. nih.gov

The microalga Scenedesmus obliquus has demonstrated the ability to biodegrade various dichlorophenols (DCPs). nih.govplos.org The biodegradability of these compounds is highly dependent on the substitution pattern of the chlorine atoms on the phenol ring. nih.govresearchgate.net Based on their susceptibility to degradation by S. obliquus, DCPs have been categorized into three groups. nih.govplos.orgsemanticscholar.orgresearchgate.net

Group I (e.g., 2,4-DCP, 2,6-DCP): These are considered easily degradable as the chlorine substituents are not in the meta-position, which is energetically less demanding to cleave. nih.govplos.org

Group II (e.g., 2,3-DCP, 2,5-DCP, 3,4-DCP): These compounds, including 3,4-DCP, are less susceptible to biodegradation. nih.govsemanticscholar.orgresearchgate.net The presence of one meta-chlorine substituent requires a higher energy input for the C-Cl bond cleavage. nih.govsemanticscholar.orgresearchgate.net

Group III (e.g., 3,5-DCP): With two meta-chlorine atoms, this compound could not be biodegraded by S. obliquus under the tested conditions. nih.govplos.org

The degradation of Group II compounds like 3,4-DCP by S. obliquus was observed to be most effective under mixotrophic conditions, where an external carbon source like glucose was provided. researchgate.netnih.gov This suggests that the energy from glucose metabolism aids in the breakdown of these more recalcitrant DCPs. nih.gov Other algal species, such as Chlorella fusca and Anabaena variabilis, have also shown the ability to remove 2,4-dichlorophenol, although to a lesser extent than nitrophenols. dphen1.com

**Table 2: Biodegradation of Dichlorophenol Isomers by *Scenedesmus obliquus***

| Dichlorophenol Isomer | Group | Relative Biodegradability | Key Factor | Citations |

|---|---|---|---|---|

| 2,4-DCP | I | High | No meta-chlorine substituents. | nih.govplos.orgsemanticscholar.org |

| 2,6-DCP | I | High | No meta-chlorine substituents. | nih.govplos.orgsemanticscholar.org |

| 2,3-DCP | II | Moderate | One meta-chlorine substituent. | nih.govsemanticscholar.orgresearchgate.net |

| 2,5-DCP | II | Moderate | One meta-chlorine substituent. | nih.govsemanticscholar.orgresearchgate.net |

| 3,4-DCP | II | Moderate | One meta-chlorine substituent. | nih.govsemanticscholar.orgresearchgate.net |

| 3,5-DCP | III | Not degraded | Two meta-chlorine substituents. | nih.govplos.orgsemanticscholar.org |

Plants can absorb and metabolize xenobiotics like chlorophenols as a detoxification mechanism. acs.orgoup.com While specific data for this compound is limited, studies on analogous compounds such as 2,4-dichlorophenol (2,4-DCP) and 2,4,5-trichlorophenol (2,4,5-TCP) provide insight into the metabolic pathways. acs.orgoup.comnih.gov

The primary metabolic process for chlorophenols in plants is conjugation, specifically glycosidation. acs.orgnih.govcore.ac.uk This Phase II metabolic reaction involves the attachment of a sugar molecule, typically glucose, to the xenobiotic, rendering it more polar and water-soluble. oup.com In studies with the aquatic plant Lemna minor (duckweed) exposed to 2,4-DCP, several glycoside conjugates were identified. oup.comnih.gov The initial product is often a glucopyranoside, which can be further modified by conjugation with other molecules like malonic acid or apiose. oup.comnih.gov

These complex glycosides are then typically sequestered into the plant's vacuoles or bound to cell wall components like lignin, effectively removing them from active metabolic pathways. oup.comnih.gov Similar metabolic fates have been observed in other plants, including radish, lettuce, and spinach. acs.org Although this process detoxifies the compound for the plant, the resulting conjugates can potentially revert to the toxic parent compound if consumed and hydrolyzed in the digestive tracts of animals or humans. acs.org

Table 3: Metabolites of Dichlorophenol Analogs Identified in Plant Systems

| Plant Species | Parent Compound | Identified Metabolites | Metabolic Process | Citations |

|---|---|---|---|---|

| Lemna minor | 2,4-Dichlorophenol (DCP) | 2,4-dichlorophenyl-β-D-glucopyranoside (DCPG) | Glycosidation | oup.comnih.gov |

| Lemna minor | 2,4-Dichlorophenol (DCP) | 2,4-dichlorophenyl-β-D-(6-O-malonyl)-glucopyranoside (DCPMG) | Malonyl-Glucoside Conjugation | oup.comnih.gov |

| Lemna minor | 2,4-Dichlorophenol (DCP) | 2,4-dichlorophenyl-β-D-glucopyranosyl-(6→1)-β-D-apiofuranoside (DCPAG) | Apiosyl-Glucoside Conjugation | oup.comnih.gov |

| Lemna minor | 2,4,5-Trichlorophenol (TCP) | Analogous TCP-glucoside, TCP-malonylglucoside, and TCP-apiosylglucoside | Glycosidation & Conjugation | nih.gov |

| Radish (Raphanus sativus) | 2,4-Dichlorophenol (DCP) | DCP-(acetyl)glucose | Acetyl-Glucoside Conjugation | core.ac.uk |

Abiotic Transformation Pathways

In addition to biological processes, this compound can be transformed in the environment through abiotic pathways, including photodegradation and chemical degradation. pjoes.com

Chlorophenols can be degraded upon exposure to light, a process known as photolysis or photodegradation. unito.it The rate and efficiency of this process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), in what are termed advanced oxidation processes (AOPs). upm.edu.mysci-hub.se The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to its breakdown. sci-hub.seresearchgate.net

Studies on a range of substituted phenols have shown that the kinetics of photodegradation are strongly influenced by the nature and position of the substituent groups on the phenol ring. researchgate.netcapes.gov.br Research investigating the photocatalytic degradation of seven phenols with chloro, methyl, and nitro substituents found that the degradation followed first-order kinetics. capes.gov.br In that study, 4-chloro-3-methylphenol degraded at the fastest rate, nearly an order of magnitude faster than 4-methyl-2-nitrophenol. capes.gov.br This suggests that chloromethylphenols, the class to which this compound belongs, are more readily degraded via photocatalysis than chloronitrophenols, which is attributed to the ring-deactivating characteristic of the nitro group that hinders hydroxyl radical attack. capes.gov.br The degradation process can lead to the formation of various intermediates, such as benzoquinone and hydroquinone, before eventual mineralization to CO₂, water, and inorganic halides. upm.edu.mydntb.gov.ua

Table 4: Relative Photodegradation Rates of Substituted Phenols

| Compound | Relative Degradation Rate Order | Key Influencing Factor | Citations |

|---|---|---|---|

| 4-Chloro-3-methylphenol | 1 (Fastest) | Electron-donating methyl group | capes.gov.br |

| 2-Chloro-4-methylphenol | 2 | Electron-donating methyl group | capes.gov.br |

| 4-Chloro-2-nitrophenol | 3 | Electron-withdrawing nitro group | capes.gov.br |

| 4-Chloro-2-methylphenol | 4 | Steric hindrance and substituent position | capes.gov.br |

| 4-Chloro-3-nitrophenol | 5 | Electron-withdrawing nitro group | capes.gov.br |

| 2-Chloro-4-nitrophenol | 5 | Electron-withdrawing nitro group | capes.gov.br |

| 4-Methyl-2-nitrophenol | 6 (Slowest) | Electron-withdrawing nitro group | capes.gov.br |

Beyond photochemistry, chlorophenols can undergo abiotic degradation through chemical hydrolysis and oxidation in environmental matrices like water and soil. pjoes.comnerc.ac.uk Hydrolysis is generally a slow process for stable aromatic compounds like chlorophenols. However, oxidative degradation, particularly through AOPs, can be highly effective. dntb.gov.uaunito.it

The pyrite-Fenton process is one such AOP where pyrite (B73398) (FeS₂) is used as a catalyst to generate hydroxyl radicals from hydrogen peroxide. nih.gov Batch experiments have shown that this process can effectively remove various chlorophenols from water. nih.gov The efficiency of removal is dependent on factors like pH and the number and location of chlorine atoms on the aromatic ring. nih.gov For most chlorophenols, the removal rate decreases as the number of chlorine substituents increases. nih.gov The degradation mechanism in this system involves two main processes: the attack of hydroxyl radicals on the aromatic ring and the adsorption of the chlorophenol onto the pyrite surface. nih.gov Adsorption affinity tends to increase with the number of chlorine atoms due to enhanced hydrophobic effects. nih.gov The oxidative degradation is often incomplete, leading to the formation of chemically resistant chlorinated intermediates and low molecular weight organic acids, such as formic and acetic acid, which can persist in the environment. nih.gov

Ecotoxicological Impact and Environmental Risk Assessment Methodologies

The introduction of synthetic chemicals into the environment necessitates a thorough understanding of their potential adverse effects on ecosystems. For halogenated phenols such as this compound, this involves a multi-faceted approach to assess their ecotoxicological impact, particularly within aquatic environments where they are likely to accumulate. This section delves into the responses of aquatic organisms to dichlorophenols, the methodologies employed for hazard identification, and the potential for these compounds to bioaccumulate.

Responses of Aquatic Organisms to Dichlorophenols

Dichlorophenols are recognized for their toxicity to a wide range of aquatic life. nih.govnih.gov The toxic action of these compounds in fish is often characterized as polar narcosis, leading to convulsions and a loss of equilibrium or reaction to external stimuli. wfduk.org The toxicity of dichlorophenols is also influenced by environmental factors such as pH. For instance, 2,4-dichlorophenol, with a pKa of 7.89, will predominantly exist in its more toxicologically active undissociated form under typical environmental pH conditions of 7 to 8. wfduk.org

Ecotoxicological studies are performed on various trophic levels to understand the broader impact on the aquatic ecosystem. nih.gov Standard test organisms include algae (as producers), microcrustaceans like Daphnia (as primary consumers), and fish such as zebrafish (Danio rerio) (as secondary consumers). nih.gov

Research on specific dichlorophenol isomers provides insight into their potential effects. For example, studies on 3,5-dichlorophenol (B58162) have shown it to be toxic to algae, daphnids, and fish. psu.edu The 72-hour median inhibitory concentration (IC50) for algae was 2.8 mg/L, the 48-hour median effective concentration (EC50) for daphnids was 2.8 mg/L, and the 96-hour median lethal concentration (LC50) for fish was 2.9 mg/L. psu.edu Similarly, 2,4-dichlorophenol has been shown to be toxic to the aquatic plant Microsorium pteropus, affecting its photosynthetic oxygen evolution. mdpi.com

The following table summarizes the acute toxicity of various dichlorophenols to different aquatic organisms.

| Compound | Organism | Exposure Duration | Endpoint | Concentration (µg/L) |

| 2,4-Dichlorophenol | Daphnia magna (cladoceran copepod) | 48 hours | EC50 (mobility) | 1,400 wfduk.org |

| 2,4-Dichlorophenol | Phaeodactylum tricornutum (diatom) | 72 hours | EC50 (growth) | 600 wfduk.org |

| 2,4-Dichlorophenol | Oncorhynchus mykiss (rainbow trout) embryo-larval stages | 85 days | NOEC (mortality) | 100 wfduk.org |

| 3,5-Dichlorophenol | Algae | 72 hours | IC50 | 2,800 psu.edu |

| 3,5-Dichlorophenol | Daphnia | 48 hours | EC50 | 2,800 psu.edu |

| 3,5-Dichlorophenol | Fish | 96 hours | LC50 | 2,900 psu.edu |

| 4-Chloro-2-methylphenol | Fish | 96 hours | LC50 | 2,300 - 6,600 oecd.org |

| 4-Chloro-2-methylphenol | Daphnids | 48 hours | EC50 | 290 - 1,000 oecd.org |

| 4-Chloro-2-methylphenol | Algae | 96 hours | EC50 | 8,200 oecd.org |

EC50: Median Effective Concentration; IC50: Median Inhibitory Concentration; LC50: Median Lethal Concentration; NOEC: No Observed Effect Concentration.

Methodology for Hazard Identification in Aquatic Environments

Hazard identification is a critical component of the environmental risk assessment process for chemicals. nih.govpsu.edu In the European Union, the methodology for identifying substances dangerous to the aquatic environment is outlined in directives that require a battery of toxicity tests and biodegradability studies. nih.govpsu.edu This systematic approach ensures that substances are reliably classified and labeled according to their potential harm to aquatic life. nih.gov

The process involves several key steps:

Data Collection: Gathering information on the substance's physicochemical properties, toxicity, biodegradability, and bioaccumulation potential. psu.edu

Toxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms representing different trophic levels (e.g., algae, invertebrates, fish). nih.govnih.gov

Biodegradability Assessment: Evaluating the substance's persistence in the environment. For example, a study on 3,5-dichlorophenol showed it was not readily biodegradable, with only 5% degradation after 28 days. psu.edu

Classification and Labeling: Based on the collected data, the substance is classified for its potential to cause adverse effects in the aquatic environment. nih.gov For instance, 3,5-dichlorophenol was classified as toxic to aquatic organisms with the potential for long-term adverse effects. nih.govpsu.edu

Environmental Risk Limits (ERLs) are derived from ecotoxicological data to define concentrations that offer different levels of protection to ecosystems. rivm.nl These include the Maximum Permissible Concentration (MPC), which is intended for long-term protection, and the Maximum Acceptable Concentration (MACeco), which addresses short-term exposure peaks. rivm.nl The derivation of these limits often involves the use of assessment factors applied to the results of toxicity studies to account for uncertainties and to extrapolate from laboratory data to real-world ecosystems. wfduk.org

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which a chemical is taken up and retained by an aquatic organism from all surrounding media, including water, food, and sediment. epa.gov The potential for a substance to bioaccumulate is a key consideration in environmental risk assessment.

The octanol-water partition coefficient (Log Kow) is a primary indicator of a substance's tendency to bioaccumulate. A Log Kow greater than 3 suggests a potential for bioaccumulation. wfduk.org For instance, 3,5-dichlorophenol has a Log Kow of 3.62 - 3.68, indicating it is more soluble in organic phases and has the potential to accumulate in aquatic organisms. psu.edu

The bioconcentration factor (BCF) is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water. While the Log Kow for 2,4-dichlorophenol is 3.2, its BCF values in fish are generally low, ranging from 3.8 to 100 at a neutral pH. wfduk.orgepa.gov This suggests that this particular dichlorophenol isomer is not readily accumulated to high levels in most aquatic organisms. wfduk.org However, higher BCFs have been reported in some species, such as leeches. wfduk.org For 4-chloro-2-methylphenol, the BCF for fish is a maximum of 30, indicating a low bioaccumulative potential. oecd.org

The following table provides data on the bioaccumulation potential of different dichlorophenols.

| Compound | Log Kow | Bioconcentration Factor (BCF) | Organism | Bioaccumulation Potential |

| 2,4-Dichlorophenol | 3.2 epa.gov | 3.8 - 100 wfduk.org | Fish | Low wfduk.orgepa.gov |

| 3,5-Dichlorophenol | 3.62 - 3.68 psu.edu | 131 - 417 unipd.it | Not specified | Bioaccumulative unipd.it |

| 4-Chloro-2-methylphenol | > 3 | max. 30 oecd.org | Fish | Low oecd.org |

It is important to note that while some dichlorophenols may have a low potential for direct bioaccumulation in fish, their degradation products or their presence in the food chain could still pose a risk. nih.gov

Advanced Analytical Techniques and Detection Strategies for 3,4 Dichloro 5 Methylphenol

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the analysis of phenolic compounds, offering high-resolution separation of complex mixtures. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the selectivity and sensitivity required for trace-level detection of 3,4-dichloro-5-methylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile organic compounds like this compound. wisconsin.govthermofisher.com The U.S. Environmental Protection Agency (EPA) Method 8270 is a widely used GC-MS method for the determination of semi-volatile organic compounds in various environmental matrices. thermofisher.com This method's robustness allows for the identification and quantification of a broad range of analytes, including chlorinated phenols. wisconsin.govthermofisher.com For enhanced selectivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) can be employed.

Often, derivatization is necessary to improve the chromatographic behavior and sensitivity of phenolic compounds. researchgate.net Techniques such as methylation with diazomethane (B1218177) or derivatization with pentafluorobenzyl bromide (PFBBr) can be used before GC analysis. epa.gov However, it is important to note that some phenols may not be amenable to certain derivatization procedures. epa.gov The use of capillary columns in GC provides improved resolution, better selectivity, and faster analysis times compared to packed columns. epa.gov

A person-portable GC-MS system, the Torion T-9, has been explored for the rapid, on-site identification of organic compounds in water samples, demonstrating the potential for in-field analysis of pollutants like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly popular technique for the analysis of polar and semi-polar compounds that are not easily analyzed by GC. mdpi.com For compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with MS/MS offers excellent sensitivity and specificity. mdpi.comsielc.com

The optimization of LC-MS/MS methods involves careful selection of the chromatographic column, mobile phase composition, and mass spectrometer parameters to achieve the desired separation and detection limits. ulisboa.pt For instance, a method developed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, which are related compounds, utilized HPLC-MS/MS with optimized chromatographic and mass-spectrometric conditions. mdpi.com Such approaches can be adapted for the analysis of this compound. The use of electrospray ionization (ESI) is common for the analysis of phenolic compounds by LC-MS. ulisboa.pt

A rapid HPLC method was developed for the determination of 4-chloro-3-methylphenol (B1668792) in metalworking fluids, showcasing the technique's utility in complex industrial samples. researchgate.net This method employed an internal standard and achieved good linearity and reproducibility. researchgate.net

Spectroscopic Identification Methods

Spectroscopic techniques provide valuable information for the identification and quantification of this compound. UV-Vis, IR, and NMR spectroscopy each offer unique insights into the molecular structure and concentration of the analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. libretexts.orgupi.edu Phenolic compounds, including this compound, exhibit characteristic UV absorbance due to the presence of the aromatic ring and hydroxyl group. ukm.edu.myresearchgate.net

The Beer-Lambert Law forms the basis of quantitative analysis by UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To determine the concentration of an unknown sample, a calibration curve is typically constructed using standard solutions of known concentrations. libretexts.orgupi.edu A study on the analysis of methylphenols in river water utilized solid-phase extraction followed by UV-Vis detection at 271 nm. ukm.edu.myresearchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Cl stretching. researchgate.net The position of the O-H stretching band can be influenced by hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are invaluable for the structural elucidation of organic compounds. rsc.orgrsc.org The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton, with their chemical shifts and coupling patterns providing information about their chemical environment. quora.com Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their electronic environments. rsc.orgrsc.org

Sample Preparation and Extraction Methodologies for Environmental Analysis

Effective sample preparation is a critical step in the analysis of this compound from environmental samples to remove interferences and concentrate the analyte to detectable levels. nih.gov The choice of extraction method depends on the sample matrix (e.g., water, soil, sludge).

For aqueous samples, traditional liquid-liquid extraction (LLE) is a common technique. nih.govsynectics.net However, solid-phase extraction (SPE) has gained popularity as it is often faster, uses smaller volumes of organic solvents, and can provide higher enrichment factors. nih.govwindows.net Various sorbent materials can be used for SPE, including reversed-phase silica-based sorbents and graphitized carbon black. nih.gov

For solid samples such as soil and sediment, Soxhlet extraction and ultrasonic extraction are conventional methods. nih.govsynectics.net These techniques typically require significant amounts of organic solvents. nih.gov Newer techniques like accelerated solvent extraction (ASE) can reduce solvent consumption and extraction time. synectics.net

Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), offer further advantages in terms of miniaturization, reduced solvent use, and integration with analytical instruments. researchgate.net SPME, for instance, can be directly coupled with GC for the analysis of chlorophenols in soil and water. researchgate.net

The following table summarizes various sample preparation techniques applicable to the analysis of phenolic compounds in environmental matrices:

| Extraction Technique | Sample Type | Description | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.govsynectics.net | Simple, well-established. | Can be time-consuming, requires large volumes of organic solvents. nih.gov |

| Solid-Phase Extraction (SPE) | Aqueous | Analyte is adsorbed onto a solid sorbent, then eluted with a small volume of solvent. nih.govwindows.net | High enrichment factors, reduced solvent consumption, can be automated. nih.gov | Sorbent selection is critical. |

| Soxhlet Extraction | Solid | Continuous extraction of the analyte from a solid matrix using a recycling solvent. nih.govsynectics.net | Exhaustive extraction. | Time-consuming, requires large volumes of solvent. nih.gov |

| Ultrasonic Extraction | Solid | Use of ultrasonic waves to enhance the extraction of the analyte into a solvent. nih.govsynectics.net | Faster than Soxhlet. | Can also require significant solvent volumes. nih.gov |

| Solid-Phase Microextraction (SPME) | Aqueous, Solid | A fused-silica fiber coated with a stationary phase is exposed to the sample to adsorb the analyte. researchgate.net | Solvent-free, simple, can be directly coupled to GC. researchgate.net | Fiber lifetime can be limited. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous | A mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent extract the analyte. researchgate.net | Fast, high enrichment factor, low solvent consumption. researchgate.net | Requires careful optimization of solvent selection. |

Solid Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid phase and a liquid phase. chromatographyonline.com This method is frequently employed for the analysis of chlorophenols from complex matrices like water and soil. nih.govsigmaaldrich.com The process involves passing a sample through a cartridge containing a solid adsorbent, which retains the target analyte. Interfering substances can then be washed away, and the analyte of interest is subsequently eluted with a small volume of a suitable solvent. chromatographyonline.com The choice of sorbent, sample pH, and elution solvent are critical parameters that must be optimized for efficient extraction.

For phenolic compounds, including substituted phenols like this compound, various SPE sorbents and conditions have been investigated. Common sorbents include silica-based materials with bonded alkyl chains (e.g., C18) and polymeric phases. chromatographyonline.com A study on the simultaneous analysis of various semi-volatile organic compounds, including the isomer 4-Chloro-3-methylphenol, utilized a combined solid phase of a polymer-based material (PLS3) and an activated carbon material (AC2). labrulez.com Elution was successfully performed using a mixture of acetone (B3395972) and dichloromethane (B109758). labrulez.com

Research on other related phenols provides valuable insights into method development for this compound. For instance, an optimized SPE method for methylphenol in river water used Supel Swift-HLB cartridges, which are based on a hydrophilic-lipophilic balanced polymer. researchgate.netukm.edu.my The study identified optimal conditions, including the use of methanol (B129727) for conditioning, acetonitrile (B52724) as a washing solvent, and acetone as the elution solvent. researchgate.netukm.edu.my The sample's pH is also a critical factor; for methylphenol, a pH of 5 was found to be optimal for extraction. researchgate.netukm.edu.my At low pH, protonation of the phenolic group can occur, which may affect its interaction with the sorbent. researchgate.net

The selection of these parameters is summarized in the table below, showcasing conditions used for related phenolic compounds.

Table 1: Solid Phase Extraction (SPE) Conditions for Phenolic Compounds

| Analyte Group | SPE Sorbent/Cartridge | Conditioning Solvent | Washing Solvent | Elution Solvent(s) | Optimal Sample pH | Reference |

|---|---|---|---|---|---|---|

| Methylphenols | Supel Swift-HLB (Polymeric) | Methanol | Acetonitrile | Acetone | 5 | researchgate.netukm.edu.my |

| Chlorinated Phenols | PLS3-AC2 (Polymer/Carbon) | Not Specified | Not Specified | Acetone, Dichloromethane | Not Specified | labrulez.com |

These findings suggest that a polymeric sorbent would be a suitable starting point for developing an SPE method for this compound, with acetone or a mixture including dichloromethane as a promising elution solvent. Optimization of the sample pH would be essential to ensure the compound is in a neutral form for efficient retention on the sorbent.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. mdpi.com For phenols analyzed by gas chromatography (GC), derivatization is often employed to increase volatility and thermal stability while reducing polarity. mdpi.com This leads to better chromatographic peak shapes and enhanced sensitivity, especially when using specific detectors like an electron-capture detector (ECD). nih.govepa.gov For liquid chromatography-tandem mass spectrometry (LC–MS/MS), derivatization can enhance ionization efficiency. nih.gov

Standard methods for phenol (B47542) analysis, such as those from the U.S. Environmental Protection Agency (EPA), include derivatization as a key step. nih.govnemi.gov Two common derivatizing agents for chlorophenols are pentafluorobenzyl bromide (PFBBr) and diazomethane. nih.govepa.gov

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether derivative. The introduction of the highly electronegative fluorine atoms makes the derivative particularly sensitive to an electron-capture detector (GC-ECD), allowing for very low detection limits. mdpi.comepa.gov This technique is selective and efficient. mdpi.com

Diazomethane: This reagent methylates the phenolic hydroxyl group, forming a methyl ether. This derivative is more volatile and less polar than the parent phenol, making it suitable for analysis by GC with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS). epa.govnemi.gov However, diazomethane is highly toxic and explosive, requiring special handling precautions. nemi.gov

The choice of derivatization agent often depends on the available instrumentation and the required sensitivity. The table below summarizes common derivatization strategies applicable to phenolic compounds.

Table 2: Derivatization Strategies for Phenolic Compounds

| Derivatizing Agent | Resulting Derivative | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | GC-ECD | Enhanced sensitivity due to electrophilic nature. | mdpi.comepa.gov |

| Diazomethane | Methyl Ether | GC-FID, GC-MS | Increased volatility and thermal stability. | epa.govnemi.gov |

| Acetic Anhydride | Acetate Ester | GC-MS | Improved chromatographic separation of isomers. | nih.gov |

These strategies highlight the versatility of derivatization in overcoming analytical challenges associated with phenols. For this compound, derivatization with PFBBr followed by GC-ECD analysis would likely provide the highest sensitivity for trace-level detection in environmental samples. Alternatively, methylation followed by GC-MS would offer high selectivity and structural confirmation. nih.govscielo.org.mx

An article on the spectroscopic and computational chemistry of this compound, as requested, cannot be generated. A thorough search of available scientific literature and databases has revealed a lack of specific studies on this particular compound that would provide the necessary data to address the detailed outline provided.

The required information for the sections and subsections, including:

Quantum Chemical Calculations and Density Functional Theory (DFT)

Molecular Geometry and Electronic Structure Elucidation

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Experimental Molecular Structure Elucidation

X-ray Crystallography for Solid-State Structures

Conformational Analysis through Spectroscopic and Diffraction Methods

is not present in the accessible scientific domain. While general methodologies for these analytical techniques are well-documented for other phenolic compounds, specific research findings, data tables, and detailed analyses for this compound are absent. The compound is mentioned in chemical catalogs and in some patents related to synthesis processes, but no in-depth computational or experimental structural studies appear to have been published.

Therefore, in adherence to the instructions to focus solely on scientifically accurate and sourced information for this compound, it is not possible to create the requested article.

Spectroscopic and Computational Chemistry Studies of 3,4 Dichloro 5 Methylphenol

Theoretical Approaches to Structure-Activity and Structure-Biodegradability Relationships

Theoretical and computational chemistry offer powerful tools to predict the environmental fate of chemical compounds and to understand the mechanisms governing their transformation and degradation. For 3,4-Dichloro-5-methylphenol, these approaches provide valuable insights into its structure-activity and structure-biodegradability relationships, complementing experimental studies.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., toxicity, biodegradability) of a chemical compound based on its molecular structure. nih.gov These models are particularly useful for assessing the environmental fate of chemicals by relating their structural properties to their degradation potential. europa.eu For chlorinated phenols, QSAR studies have been instrumental in understanding how the number and position of chlorine atoms, as well as the presence of other substituents, influence their biodegradability.

Recent advancements in QSAR modeling have incorporated machine learning and three-dimensional (3D-QSAR) approaches to enhance predictive accuracy. For instance, a 2023 study by Tong et al. developed a 3D-QSAR model for 19 chlorophenols, creating a combined assessment of bioaccumulation and degradation. nih.gov While this compound was not explicitly included in this particular study, the principles and methodologies are directly applicable. Such models typically utilize a range of molecular descriptors to predict biodegradability. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the electron distribution in the molecule and can influence its reactivity. Examples include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as Hammett constants which account for the electron-withdrawing or -donating effects of substituents. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, which can affect its ability to interact with microbial enzymes responsible for degradation. Molar refractivity and van der Waals radii are common steric descriptors. nih.gov

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow) is a key descriptor that indicates a compound's tendency to partition into organic phases, which can influence its bioavailability for microbial degradation. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices, that capture information about branching and cyclicity.

A machine learning-based Quantitative Structure-Biodegradability Relationship (QSBR) model for chlorinated compounds highlighted the importance of electrotopological descriptors and the relative position of oxygen and chlorine atoms in predicting biodegradability. chemrxiv.org The presence of chlorine atoms generally decreases the biodegradability of phenolic compounds due to their electron-withdrawing nature, which can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. The methyl group in this compound, being an electron-donating group, may slightly counteract this effect.

To illustrate the application of QSAR in assessing the biodegradability of this compound, the following interactive data table presents a hypothetical set of molecular descriptors that would be relevant for a QSAR model, along with a predicted biodegradability classification based on established trends for similar chlorinated phenols.

| Molecular Descriptor | Value for this compound (Calculated/Estimated) | Influence on Biodegradability |

| log Kow | 3.5 | Higher values can decrease bioavailability |

| pKa | 8.2 | Affects the speciation and uptake of the compound |

| HOMO Energy | -8.5 eV | Lower values suggest lower reactivity |

| LUMO Energy | -1.2 eV | Influences susceptibility to nucleophilic attack |

| Dipole Moment | 2.5 D | Can affect interactions with biological membranes |

| Predicted Biodegradability | Not readily biodegradable | Consistent with polychlorinated phenols |

Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual values would need to be calculated using specialized software.

Mechanistic Insights from Computational Modeling of Transformations

Computational modeling, particularly using quantum chemistry methods like Density Functional Theory (DFT), provides detailed mechanistic insights into the transformation and degradation pathways of organic pollutants. acs.org For chlorinated phenols, these studies can elucidate reaction mechanisms, identify transient intermediates, and calculate activation energies for different degradation steps.

The degradation of chlorinated phenols can proceed through various pathways, including hydroxylation, dechlorination, and ring cleavage. An ab initio study on the formation and degradation of the 19 congeners of chlorophenol revealed that the initial step often involves the formation of a phenoxyl radical through the abstraction of the phenolic hydrogen. nih.gov The stability and subsequent reactions of this radical are highly dependent on the substitution pattern.

For this compound, the degradation process is expected to be complex due to the presence of both chlorine and methyl substituents. Computational studies on similar molecules, such as 2,4-dichlorophenol (B122985), have provided insights into potential transformation pathways. nih.govresearchgate.net The initial steps in the microbial degradation of this compound are likely to involve either hydroxylation of the aromatic ring or dechlorination.

Potential Degradation Pathways for this compound:

Initial Hydroxylation: Microbial mono- or dioxygenases could attack the aromatic ring, leading to the formation of a chlorinated methyl-catechol or hydroquinone (B1673460). The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Reductive Dechlorination: Under anaerobic conditions, the chlorine atoms can be sequentially removed and replaced by hydrogen atoms. This process is often mediated by specific microbial consortia. Computational models can help to determine the most likely sequence of dechlorination based on the stability of the resulting intermediates.

Oxidative Ring Cleavage: Following initial hydroxylation, the aromatic ring can be opened. The resulting aliphatic intermediates are then further metabolized.

The presence of the methyl group can also influence the degradation pathway. It may be susceptible to oxidation, leading to the formation of a hydroxymethyl or carboxyl group. Computational modeling can be used to compare the activation barriers for these different initial steps, thereby predicting the most favorable degradation pathway under specific environmental conditions.

The following table summarizes key parameters that can be obtained from computational modeling to elucidate the degradation mechanism of this compound.

| Computational Parameter | Significance for Mechanistic Insight |

| Reaction Enthalpies (ΔH) | Determines whether a reaction step is exothermic or endothermic. |

| Activation Energies (Ea) | Indicates the kinetic feasibility of a particular transformation pathway. |

| Geometries of Intermediates | Provides the three-dimensional structure of transient species. |

| Charge Distribution | Helps to identify reactive sites within the molecule. |

By combining QSAR and computational chemistry approaches, a comprehensive understanding of the environmental fate and transformation of this compound can be achieved. These theoretical studies are invaluable for risk assessment and for the development of potential remediation strategies.

Emerging Research Areas and Future Directions in 3,4 Dichloro 5 Methylphenol Research

Development of Novel Remediation Technologies

Chlorinated phenols are recognized environmental contaminants, often originating from industrial processes and the degradation of pesticides. pjoes.com The development of effective remediation technologies is a primary focus of environmental research. While specific studies on 3,4-Dichloro-5-methylphenol are not widespread, research on related compounds provides a blueprint for future strategies.

Future research will likely focus on adapting and optimizing innovative remediation technologies for chlorinated and methylated phenols. These technologies include advanced bioremediation, enzymatic detoxification, and adsorptive filtration. clu-in.org Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net For instance, microbiological evaluations for other chlorophenols, such as 4-chloro-2-methyl-phenol, have demonstrated that indigenous microorganisms can achieve significant degradation, suggesting a potential avenue for in-situ bioremediation of sites contaminated with this compound. clu-in.org

Another emerging area is the use of nanotechnology, which holds potential for the highly efficient degradation of pollutants. researchgate.net Research into microbial electrochemical methods, which use reactive microbes for bioremediation, also presents a sustainable strategy for restoring contaminated soil and water. researchgate.net The development of these technologies will require a detailed understanding of the degradation pathways of this compound and the identification of microbial strains or engineered enzymes capable of its efficient breakdown.

Advanced Sensor Development for Environmental Monitoring

The effective management of environmental pollutants relies on sensitive and real-time monitoring. The United States Environmental Protection Agency (EPA) and the European Commission have listed many phenolic compounds as priority pollutants, necessitating the development of advanced monitoring tools. nih.gov Future research is geared towards creating novel sensors that are not only highly sensitive and selective but also cost-effective and suitable for remote, on-site deployment. mdpi.com

Emerging sensor technologies that could be applied to this compound include:

Optical Sensors: These devices, particularly fiber optic chemical sensors (FOCS) and those based on surface plasmon resonance (SPR), offer high sensitivity for detecting phenolic compounds in aqueous media. nih.gov Researchers have successfully developed SPR sensors with specific receptors to detect and differentiate various phenolic species at low concentrations. nih.gov

Biosensors: Microbial biosensors, which integrate microorganisms with an optical transducer, allow for rapid and accurate monitoring. nih.gov Another approach involves using enzymes like tyrosinase immobilized on platforms such as quantum dots to detect phenols. nih.gov

Nanomaterial-Based Sensors: Materials like Nb2CTx MXene are being investigated for their potential in detecting a range of pollutants. mdpi.com The integration of such materials with Internet of Things (IoT) devices could enable real-time, portable gas and chemical detection systems. mdpi.comresearchgate.net

Thermoelectric (TE) Sensors: TE sensors, which convert heat fluctuations into electrical energy, offer a reliable and self-powered option for environmental monitoring without the need for mechanical motion, unlike some other sensor types. oaepublish.com

Future work will involve designing specific receptor molecules or biological recognition elements that can selectively bind to this compound, enabling its precise detection in complex environmental samples.

Mechanistic Studies of Chlorophenol Biotransformation at the Molecular Level

Understanding how microorganisms metabolize chlorophenols is fundamental to developing effective bioremediation strategies and assessing their environmental fate. Biotransformation of chlorophenols can occur through enzymatic processes mediated by bacteria and fungi. unl.pt For example, studies have shown that the soil fungus Phanerochaete chrysosporium can enzymatically oxidize 2,4,5-trichlorophenol (B144370). unl.pt

The molecular mechanisms typically involve:

Hydroxylation: The initial step often involves the introduction of a hydroxyl group onto the aromatic ring.

Dehalogenation: The removal of chlorine atoms is a critical step in detoxification.

Ring Cleavage: Following initial modifications, the aromatic ring is opened, leading to further degradation into simpler, less toxic compounds.

Future research on this compound will need to elucidate its specific biotransformation pathways. This involves identifying the key microbial species and the enzymes they produce, such as peroxidases and oxidases. pjoes.comunl.pt Investigating the genetic and molecular basis of these metabolic capabilities, for instance, how gut microbiota can dehydroxylate and decarboxylate compounds like L-dopa to form metabolites such as 4-methylcatechol (B155104) and m-cresol, can provide insights into the biotransformation potential. nih.gov Such studies are crucial for optimizing bioreactor designs and predicting the persistence and transformation of this compound in the environment. clu-in.org

Comparative Studies with Other Substituted Phenolic Compounds

The chemical properties, reactivity, and biological activity of a phenolic compound are significantly influenced by the type, number, and position of substituents on the aromatic ring. mdpi.com Comparative studies are therefore essential to predict the behavior of this compound relative to other, more extensively studied, substituted phenols.